molecular formula C16H15BrFNO5S B3525706 Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3525706
M. Wt: 432.3 g/mol
InChI Key: PIMCIELUKVDHPL-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the compound and the functional groups present. The molecular formula represents the number and type of atoms, while the structural formula shows the arrangement of atoms .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction (e.g., substitution, addition, elimination), the reagents used, and the conditions under which the reaction occurs are all important factors .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Mechanism of Action

If the compound is a drug or active molecule, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level to produce its effects .

Safety and Hazards

The safety and hazards of a compound are determined by studying its toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal .

Future Directions

Future directions could involve exploring new synthesis methods, finding new applications, or studying the compound’s effects in more detail .

Properties

IUPAC Name

ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO5S/c1-2-23-16(20)10-24-12-4-6-13(7-5-12)25(21,22)19-15-8-3-11(17)9-14(15)18/h3-9,19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMCIELUKVDHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
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Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 5
Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 6
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Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate

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